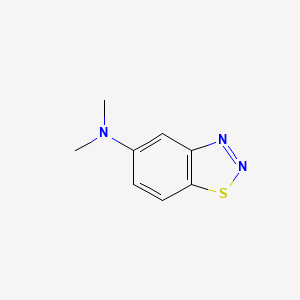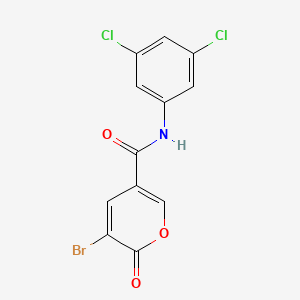
5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and a pyran ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide typically involves the following steps:
Amidation: The formation of the carboxamide group by reacting the brominated pyran with 3,5-dichloroaniline.
Cyclization: The formation of the pyran ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3,5-dichlorophenyl)nicotinamide
- 5-bromo-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide
Uniqueness
5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide is unique due to its specific combination of bromine, chlorine, and pyran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
672893-44-6 |
|---|---|
Molecular Formula |
C12H6BrCl2NO3 |
Molecular Weight |
362.99 g/mol |
IUPAC Name |
5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C12H6BrCl2NO3/c13-10-1-6(5-19-12(10)18)11(17)16-9-3-7(14)2-8(15)4-9/h1-5H,(H,16,17) |
InChI Key |
QXLZTCJIELSJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C2=COC(=O)C(=C2)Br |
solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)
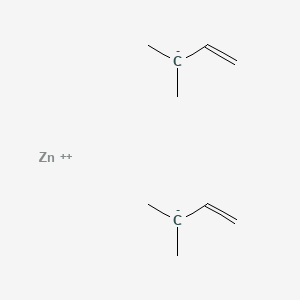

![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
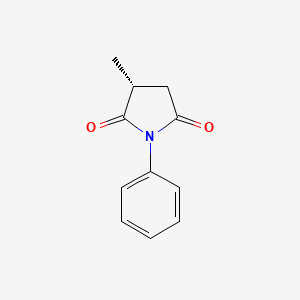


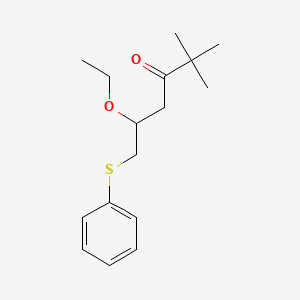
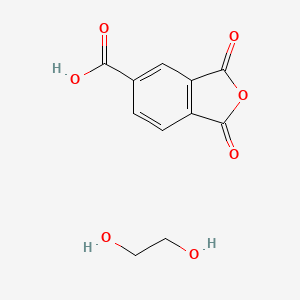
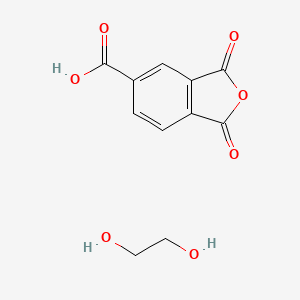
![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)

![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B14150275.png)
